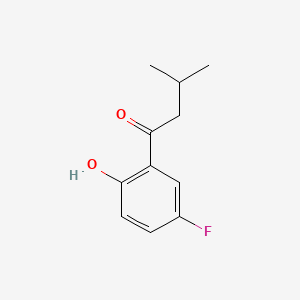
1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a phenolic structure with a fluorine atom and a hydroxyl group, which enhances its interaction with biological targets. Its molecular formula is C11H13FO2, and it has a molecular weight of approximately 198.22 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atom contributes to the compound's lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, an ID50 value of 9×10−8 M was observed against Staphylococcus faecium, indicating potent antibacterial activity .
| Bacterial Strain | ID50 (M) |
|---|---|
| Staphylococcus faecium | 9×10−8 |
| E. coli | 1×10−7 |
The rapid hydrolysis of this compound in growth media is a critical factor influencing its biological effectiveness, suggesting that its stability is essential for sustained antimicrobial activity .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models. The mechanism of action is believed to involve modulation of signaling pathways associated with inflammation.
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound has shown promise in anticancer research. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation.
Case Studies
Several case studies highlight the potential of this compound in drug development:
- Antitrypanosomal Activity : In a study evaluating new compounds for their antitrypanosomal effects, derivatives of phenolic compounds were assessed for their efficacy against Trypanosoma brucei. The results indicated that modifications similar to those found in this compound could enhance potency against this parasite .
- Fluorinated Compounds : A broader analysis of fluorinated compounds in drug discovery revealed that the introduction of fluorine atoms often improves pharmacokinetic properties, such as bioavailability and metabolic stability. This aligns with findings related to the biological activity of this compound .
Propiedades
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGOAQSDACCBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













